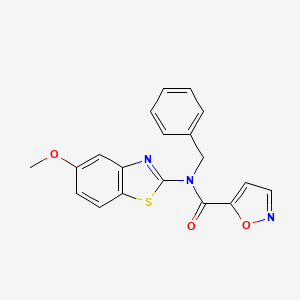

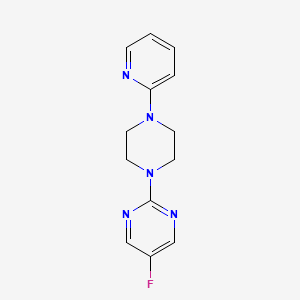

![molecular formula C6H8Cl2N4 B2611182 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride CAS No. 28279-45-0](/img/structure/B2611182.png)

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites . This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cell survival, and proliferation .

Biochemical Pathways

The compound affects the NF-kappaB signaling pathway . The activation of NF-kappaB leads to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . The downstream effects include the production of cytokines, growth factors, and enzymes that regulate cell survival and proliferation .

Pharmacokinetics

It is known that the compound’s application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of NF-kappaB, leading to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . This can result in enhanced immune response, controlled inflammation, and regulated cell growth .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been synthesized as a promising purine bioisostere for synthetic and medicinal chemistry

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specifics of these metabolic pathways are still being studied.

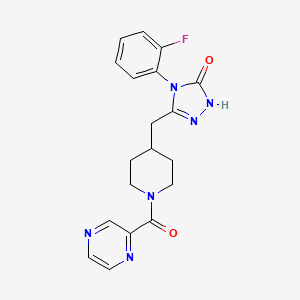

Preparation Methods

The synthesis of 1H-Imidazo[4,5-b]pyridin-5-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-b]pyridine framework. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides

These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

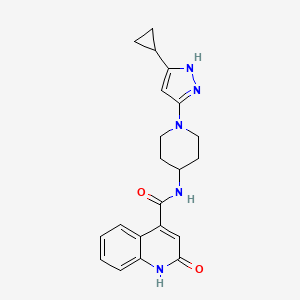

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and cellular pathways.

Industry: The compound is utilized in the development of new materials and chemical processes.

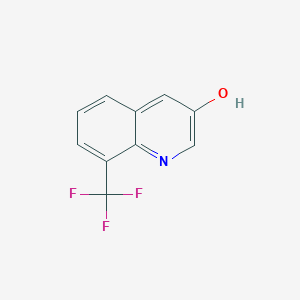

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyridin-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:

Imidazo[4,5-c]pyridine: Another fused heterocycle with similar biological activity.

Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.

Imidazo[1,2-a]pyridine: Commonly used in the synthesis of pharmaceuticals.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine .

Properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXIHQFSQBHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2611121.png)